Cas no 30273-07-5 (4-chloro-N,2-dimethylaniline)
4-chloro-N,2-dimethylaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 4-chloro-N,2-dimethyl-
- 4-chloro-N,2-dimethylaniline
- 4-Chloro-2,N-dimethylaniline
- 4-chloro-N,2-dimethyl-aniline
- AC1L6XDO
- CTK1C6540
- N-methyl-4-chloro-2-methylaniline
- NSC176868
- SureCN9233011
- DTXSID10306464
- SCHEMBL9233011
- 30273-07-5
- NSC-176868
- EN300-1254576
- MFCD10000395
- AKOS012391105
-
- MDL: MFCD10000395
- Inchi: 1S/C8H10ClN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3
- InChI Key: OWSBCCVKVBSMGU-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C)C=1)NC
Computed Properties
- Exact Mass: 155.0503
- Monoisotopic Mass: 155.05
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.134
- Boiling Point: 261°Cat760mmHg
- Flash Point: 111.6°C
- Refractive Index: 1.579
- PSA: 12.03
- LogP: 2.76310
4-chloro-N,2-dimethylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1254576-0.05g |
4-chloro-N,2-dimethylaniline |
30273-07-5 | 0.05g |
$395.0 | 2023-05-25 | ||
| Enamine | EN300-1254576-0.1g |
4-chloro-N,2-dimethylaniline |
30273-07-5 | 0.1g |
$414.0 | 2023-05-25 | ||
| Enamine | EN300-1254576-0.25g |
4-chloro-N,2-dimethylaniline |
30273-07-5 | 0.25g |
$432.0 | 2023-05-25 | ||
| Enamine | EN300-1254576-0.5g |
4-chloro-N,2-dimethylaniline |
30273-07-5 | 0.5g |
$451.0 | 2023-05-25 | ||
| Enamine | EN300-1254576-1.0g |
4-chloro-N,2-dimethylaniline |
30273-07-5 | 1g |
$470.0 | 2023-05-25 | ||
| Enamine | EN300-1254576-2.5g |
4-chloro-N,2-dimethylaniline |
30273-07-5 | 2.5g |
$923.0 | 2023-05-25 | ||
| Enamine | EN300-1254576-5.0g |
4-chloro-N,2-dimethylaniline |
30273-07-5 | 5g |
$1364.0 | 2023-05-25 | ||
| Enamine | EN300-1254576-10.0g |
4-chloro-N,2-dimethylaniline |
30273-07-5 | 10g |
$2024.0 | 2023-05-25 | ||
| Enamine | EN300-1254576-50mg |
4-chloro-N,2-dimethylaniline |
30273-07-5 | 50mg |
$167.0 | 2023-10-02 | ||
| Enamine | EN300-1254576-100mg |
4-chloro-N,2-dimethylaniline |
30273-07-5 | 100mg |
$175.0 | 2023-10-02 |
4-chloro-N,2-dimethylaniline Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 4-chloro-N,2-dimethylaniline
Introduction to 4-chloro-N,2-dimethylaniline (CAS No. 30273-07-5)
4-chloro-N,2-dimethylaniline, with the chemical formula C₆H₈ClN, is a significant intermediate in the field of pharmaceutical and agrochemical synthesis. This compound, identified by its CAS number 30273-07-5, has garnered considerable attention due to its versatile applications in the development of active pharmaceutical ingredients (APIs) and specialty chemicals. The presence of both chloro and dimethylamino functional groups makes it a valuable precursor in organic synthesis, enabling the construction of more complex molecular architectures.
The structure of 4-chloro-N,2-dimethylaniline features a benzene ring substituted at the 4-position with a chlorine atom and at the 2-position with a dimethylamino group. This arrangement imparts unique reactivity, making it a preferred building block for medicinal chemists seeking to develop novel therapeutic agents. The chlorine atom, in particular, serves as a handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, while the dimethylamino group enhances solubility and bioavailability in certain contexts.
In recent years, 4-chloro-N,2-dimethylaniline has been extensively studied for its role in synthesizing biologically active compounds. One notable area of research involves its application in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. For instance, derivatives of this compound have been explored as inhibitors of tyrosine kinases, where the chloro and dimethylamino groups contribute to binding affinity and selectivity. The latest studies suggest that modifications at the 3-position of the benzene ring can further enhance potency against specific kinases.
Another emerging application of 4-chloro-N,2-dimethylaniline lies in the synthesis of antimicrobial agents. The increasing prevalence of drug-resistant bacteria has spurred research into novel antibiotics derived from aromatic amines. Researchers have found that incorporating the chloro and dimethylamino moieties into scaffold molecules can improve bacterial membrane disruption and inhibit essential metabolic pathways. Preliminary clinical trials have shown promising results with certain analogs of this compound in treating Gram-negative infections.
The agrochemical industry has also recognized the potential of 4-chloro-N,2-dimethylaniline as a key intermediate in developing advanced pesticides and herbicides. Its structural features allow for the creation of compounds that target specific enzymatic pathways in pests while minimizing environmental impact. Recent innovations include the use of this intermediate in synthesizing neonicotinoid-like compounds that exhibit high efficacy against insect pests but lower toxicity to non-target organisms. Such developments align with global efforts to promote sustainable agriculture practices.
Synthetic methodologies for 4-chloro-N,2-dimethylaniline have seen significant advancements over the past decade. Traditional approaches often involve chlorination and alkylation reactions starting from aniline derivatives. However, modern techniques such as flow chemistry and catalytic hydrogenation have improved yield and purity while reducing waste generation. These greener methods are particularly important as regulatory pressures continue to tighten environmental standards for chemical manufacturing.
The role of computational chemistry in optimizing 4-chloro-N,2-dimethylaniline derivatives cannot be overstated. Molecular modeling tools have enabled researchers to predict binding affinities and metabolic stability with unprecedented accuracy. By leveraging these technologies, scientists can rapidly screen large libraries of analogs before committing to costly synthetic routes. This high-throughput approach has accelerated drug discovery pipelines significantly, particularly for complex therapeutic targets like protein-protein interactions.
Future directions for research on 4-chloro-N,2-dimethylaniline include exploring its potential in photodynamic therapy (PDT) applications. The compound’s ability to form stable metal complexes opens avenues for developing photosensitizers that can generate reactive oxygen species upon irradiation with light. Such systems hold promise for treating localized malignancies or infections where targeted delivery is feasible.
In conclusion,4-chloro-N,2-dimethylaniline (CAS No. 30273-07-5) remains a cornerstone in modern chemical synthesis due to its versatility and reactivity. Its contributions span across pharmaceuticals, agrochemicals, and materials science, underscoring its importance as an industrial intermediate. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly play an even greater role in addressing global challenges in medicine and agriculture.
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